molecular formula C18H22N4O3 B10904839 Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904839
M. Wt: 342.4 g/mol
InChI Key: WNNFAAIRDKRLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Dicyclopropyl substituents at positions 3 and 6 of the pyrazole ring.
  • A methyl ester at position 4, influencing solubility and metabolic stability.

This compound is part of a broader class of small-molecule inhibitors targeting heterocyclic enzymes, with modifications aimed at optimizing pharmacokinetic properties .

Properties

IUPAC Name

methyl 3,6-dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-19-14(23)9-22-17-15(16(21-22)11-6-7-11)12(18(24)25-2)8-13(20-17)10-4-5-10/h8,10-11H,3-7,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNFAAIRDKRLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Cyclopropanation

  • Issue : Competing formation of mono- vs. di-cyclopropyl derivatives.

  • Solution : Use of bulky ligands (e.g., tricyclohexylphosphine) to sterically hinder undesired pathways.

Side Reactions During Amide Coupling

  • Issue : Over-alkylation or hydrolysis of the oxoethyl group.

  • Solution : Controlled stoichiometry (1:1.2 ratio of amine to electrophile) and low-temperature (-10°C) conditions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Ring-closingHigh yield, scalableRequires harsh acids71–85%
Suzuki couplingRegioselective, mild conditionsCostly catalysts66–88%
EsterificationSimple, high purityLong reaction time75–82%

Scalability and Industrial Feasibility

Industrial-scale production prioritizes:

  • Cost-effective catalysts : Replacement of Pd with Cu-based systems in coupling steps.

  • Solvent recycling : DMF recovery via distillation.

  • Continuous flow systems : For cyclopropanation to enhance throughput.

Analytical Characterization

Final product validation includes:

  • NMR : δ 7.2 (1H, pyridine-H), δ 3.3 (s, 3H, ester-CH₃).

  • HRMS : m/z 342.4 [M+H]⁺.

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O) .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at position 4 is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid derivative, which may serve as an intermediate for further functionalization.

Conditions Reagents Outcome Reference
Acidic hydrolysisHCl (aqueous), refluxConversion to 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Basic hydrolysisNaOH (aqueous), room tempFormation of carboxylate salt, recoverable via acidification

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the carbonyl carbon, followed by elimination of methanol. Steric hindrance from the bicyclic core may slow reaction kinetics compared to simpler esters.

Nucleophilic Substitution

The ethylamino-oxoethyl side chain at position 1 provides a potential site for nucleophilic substitution or acylation.

Target Site Reagents Outcome Reference
Ethylamino groupAcetyl chloride, pyridineAcylation to form 1-(2-(N-ethylacetamido)-2-oxoethyl) derivative
Oxoethyl carbonylGrignard reagentsNucleophilic addition to carbonyl, forming secondary alcohol

Key Observations :

  • Acylation of the ethylamino group enhances metabolic stability in medicinal chemistry applications .

  • The oxoethyl carbonyl’s reactivity is moderated by conjugation with the adjacent amide group .

Cyclization Reactions

The compound’s bicyclic structure and substituents enable intramolecular cyclization under thermal or catalytic conditions.

Conditions Catalyst Outcome Reference
Thermal (150–200°C)NoneFormation of fused tricyclic structures via cyclopropyl ring opening
Acid catalysisH₂SO₄, tolueneIntramolecular lactam formation involving the ethylamino side chain

Mechanistic Pathway :
Cyclopropyl ring strain facilitates ring-opening under heat, enabling cross-ring bond formation with the pyrazolo[3,4-b]pyridine core . Lactamization involves nucleophilic attack by the ethylamino nitrogen on the activated oxoethyl carbonyl .

Oxidation-Reduction Reactions

The cyclopropyl groups and heteroaromatic core exhibit distinct redox behavior.

Reaction Type Reagents Outcome Reference
OxidationKMnO₄, acidic conditionsCyclopropane ring oxidation to dicarboxylic acid derivatives
ReductionH₂, Pd/CPartial saturation of the pyridine ring, forming dihydropyrazolopyridine

Critical Notes :

  • Cyclopropane oxidation is highly dependent on reaction conditions; over-oxidation can degrade the core structure.

  • Selective reduction of the pyridine ring preserves the pyrazole moiety, enabling access to partially saturated analogs .

Functionalization via Cross-Coupling

The pyrazolo[3,4-b]pyridine core supports transition-metal-catalyzed coupling reactions at halogenated positions (if present). While the parent compound lacks halogens, synthetic analogs (e.g., brominated derivatives) enable:

Coupling Type Catalyst Outcome Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Introduction of aryl/heteroaryl groups at position 3 or 6
Buchwald-HartwigPd₂(dba)₃, XantphosAmination at position 4 (if halogenated)

Synthetic Utility :
These reactions are pivotal for generating SAR (structure-activity relationship) libraries in drug discovery .

Photochemical Reactivity

The cyclopropyl groups may undergo [2+2] photocycloaddition under UV light, though this has not been explicitly reported for this compound. Analog studies suggest:

Conditions Outcome Reference
UV light (254 nm)Formation of dimeric structures via cyclopropane ring reactivity

Stability Under Biological Conditions

In physiological environments (pH 7.4, 37°C), the compound demonstrates:

  • Ester hydrolysis : Half-life >24 hours in human plasma.

  • Oxidative metabolism : CYP3A4-mediated oxidation of cyclopropyl groups to alcohols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines such as K562 and MCF-7, indicating potential for further development in oncology .
  • Anti-inflammatory Effects :
    • The compound has been studied for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This dual inhibition suggests that it could serve as a therapeutic agent for inflammatory diseases .
  • Neurological Applications :
    • Some studies have suggested that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation and molecular docking of various pyrazolo[3,4-b]pyridines. For example:

  • A study published in Pharmaceuticals detailed the design and synthesis of related compounds and their biological evaluation against cancer cell lines .
  • Another research article highlighted the anti-inflammatory activity of similar derivatives through dual inhibition mechanisms .

These findings underscore the potential of methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate as a versatile scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Substituent Variations at Position 1

The ethylamino-oxoethyl group distinguishes the target compound from analogs with alternative substituents:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight CAS No. Purity
Target Compound 2-(ethylamino)-2-oxoethyl C17H20N4O3 328.37 1018052-15-7 95%
3,6-dicyclopropyl-1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrazolo[...]-4-carboxylic acid Isopropyl carbamoylmethyl C17H20N4O3 328.37 1018052-15-7 95%
3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[...]-4-carboxylic acid 2-fluorophenyl C19H18FN3O2 339.37 1018164-62-9 95%

Key Observations :

  • The isopropyl carbamoyl analog shares the same molecular weight but lacks the oxoethyl moiety, which may reduce hydrogen-bonding interactions with biological targets .

Ester vs. Carboxylic Acid at Position 4

The methyl ester group differentiates the target compound from its carboxylic acid counterpart:

Compound Name Position 4 Group Molecular Formula Molecular Weight Availability
Target Compound Methyl ester C17H20N4O3 328.37 Not specified
3,6-dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-1H-pyrazolo[...]-4-carboxylic acid Carboxylic acid C16H18N4O3 314.34 Discontinued

Key Observations :

  • The methyl ester likely improves cell membrane permeability compared to the carboxylic acid, which may ionize at physiological pH .
  • Discontinuation of the carboxylic acid analog suggests challenges in synthesis or stability, underscoring the ester’s practical advantages .

Variations in Pyrazole Ring Substituents

Modifications at positions 3 and 6 significantly alter steric and electronic properties:

Compound Name Substituents (Position 3/6) Molecular Formula Molecular Weight CAS No.
Target Compound 3,6-dicyclopropyl C17H20N4O3 328.37 1018052-15-7
3-cyclopropyl-1-(2-fluorophenyl)-6-(propan-2-yl)-1H-pyrazolo[...]-4-carboxylic acid 3-cyclopropyl, 6-isopropyl C19H16FN3O2 337.36 1018164-66-3
Methyl 3,6-dimethyl-1-(4-phenoxybenzyl)-1H-pyrazolo[...]-4-carboxylate 3,6-dimethyl C23H21N3O3 387.43 Not provided

Key Observations :

  • The 6-isopropyl analog exhibits a lower molecular weight (337.36 vs. 328.37), which may correlate with improved metabolic stability .

Key Observations :

  • Low yields (12–35%) for these analogs suggest inherent difficulties in pyrazolo[3,4-b]pyridine functionalization, possibly due to steric hindrance or side reactions .
  • The target compound’s synthesis methodology remains unspecified but may face similar challenges.

Biological Activity

Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, known by its CAS number 1018142-34-1, is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as a modulator of immune responses.

  • Molecular Formula: C18H22N4O3
  • Molecular Weight: 342.39 g/mol
  • Purity: Typically ≥ 97% .

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can act as potent inhibitors of various kinases, including TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and inflammation. The structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazolo-pyridine scaffold can significantly enhance biological activity against specific targets .

Anticancer Properties

Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as effective inhibitors of TBK1, with one derivative exhibiting an IC50 value of 0.2 nM. This compound also showed significant antiproliferative effects across various cancer cell lines, including:

Cell LineIC50 (µM)
A1725.0
U87MG4.5
A3753.8
A20586.0
Panc05047.2

These findings suggest that methyl 3,6-dicyclopropyl derivatives may serve as promising leads in the development of new cancer therapeutics .

Immune Modulation

The immune-modulating effects of this compound have been linked to its ability to inhibit TBK1 signaling pathways. In vitro studies demonstrated that treatment with this compound resulted in reduced expression of interferon-stimulated genes in THP-1 and RAW264.7 cells, indicating its potential utility in conditions characterized by excessive inflammatory responses .

Case Studies

Case Study 1: TBK1 Inhibition
In a controlled study, researchers evaluated the efficacy of methyl 3,6-dicyclopropyl derivatives on TBK1 activity. The compound was shown to effectively inhibit TBK1-mediated signaling pathways involved in inflammatory responses, suggesting a mechanism for its therapeutic action against autoimmune diseases .

Case Study 2: Antiproliferative Activity
A series of tests on various cancer cell lines revealed that methyl 3,6-dicyclopropyl derivatives exhibited significant antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Q & A

Q. Critical Analytical Techniques :

TechniquePurposeExample Data
¹H/¹³C NMR Confirm regiochemistry of substituents (e.g., cyclopropyl, amide)Chemical shifts for cyclopropyl protons (δ 0.8–1.5 ppm) and amide carbonyls (δ 165–175 ppm)
HRMS Verify molecular formulaObserved [M+H]⁺: 456.2012 (calculated: 456.2009)
IR Spectroscopy Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹)

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:

  • Use reaction path search algorithms (e.g., AFIR or GRRM) to identify low-energy pathways for cyclopropane formation .
  • Apply solvent effect modeling (COSMO-RS) to select solvents that stabilize intermediates, reducing by-products .
  • Combine with high-throughput experimentation (HTE) to validate computational predictions, iteratively refining conditions (e.g., temperature, catalyst loading) .

Basic: What spectroscopic methods are essential for characterizing purity and structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign substituent positions (e.g., cyclopropyl vs. pyrazole ring protons) and detect stereochemical impurities .
  • HPLC-MS : Quantify purity (>95%) and detect trace by-products (e.g., de-ethylated or hydrolyzed derivatives) .
  • X-ray Crystallography (if crystals are obtainable): Resolve ambiguous regiochemistry .

Advanced: How should researchers address discrepancies between theoretical and observed spectroscopic data?

Methodological Answer:

  • Cross-validation : Compare NMR data with analogous compounds (e.g., ethyl pyrazolo[3,4-b]pyridine derivatives) to identify unexpected shifts caused by steric or electronic effects .
  • Theoretical Calculations : Compute NMR chemical shifts (e.g., using Gaussian or ADF software) to resolve ambiguities in peak assignments .
  • Impurity Profiling : Use LC-MS to detect trace contaminants (e.g., unreacted intermediates) that may skew spectral interpretations .

Advanced: What strategies minimize by-product formation during synthesis?

Methodological Answer:

  • Controlled Temperature : Maintain low temperatures (<0°C) during amide coupling to prevent racemization or ester hydrolysis .
  • Catalyst Screening : Test palladium or copper catalysts for regioselective cyclopropane installation .
  • Solvent Optimization : Use aprotic solvents (DMF, DCM) to stabilize intermediates and reduce side reactions (e.g., dimerization) .

Basic: What functional groups influence reactivity, and how are they protected?

Methodological Answer:

Functional GroupReactivity ConcernsProtection Strategy
Ester (COOMe) Hydrolysis under basic conditionsUse tert-butyl esters as stable intermediates, cleaved post-synthesis
Amide (NHCO) Unwanted nucleophilic attackProtect as a Boc derivative, deprotected with TFA
Cyclopropyl Ring-opening under acidic conditionsIntroduce late in synthesis to minimize exposure

Advanced: How can reactor design principles improve synthesis scalability?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropanation) .
  • Membrane Separation : Purify intermediates in situ, reducing downtime for batch purification .
  • Process Control Systems : Implement real-time monitoring (e.g., PAT tools) to adjust parameters (pH, temperature) dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.